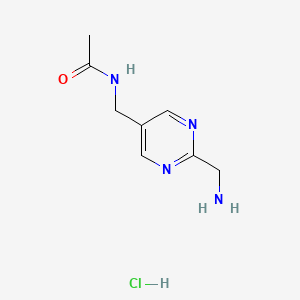
N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN4O and its molecular weight is 216.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((2-(Aminomethyl)pyrimidin-5-YL)methyl)acetamide hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of approximately 216.67 g/mol. The compound features a pyrimidine ring substituted with an aminomethyl group and an acetamide moiety, which are known for their diverse biological activities. The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.
Research indicates that this compound may function through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cellular processes, including potential roles in acid secretion modulation.
- Binding Affinity : Interaction studies reveal that this compound may bind to certain biological targets, influencing their activity and leading to various pharmacological effects.
Antimicrobial Properties
This compound has shown promise in antimicrobial studies. Its structural characteristics suggest potential efficacy against a range of pathogens, although detailed studies are required to establish specific activity levels and mechanisms.
Anticancer Activity
The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects on various cancer cell lines. For example, structure-activity relationship (SAR) analyses have highlighted the importance of specific functional groups in enhancing anticancer activity .
Case Studies and Experimental Data
-
Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The IC50 values observed in these studies suggest significant potency against certain tumor types.
Compound Cell Line IC50 (µM) This compound A431 < 20 Similar Pyrimidine Derivative MCF7 15 - Mechanistic Studies : Further investigations into the compound's mechanism revealed that it interacts with key proteins involved in cell proliferation and survival pathways, indicating a multifaceted approach to its anticancer effects .
Properties
Molecular Formula |
C8H13ClN4O |
|---|---|
Molecular Weight |
216.67 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)pyrimidin-5-yl]methyl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H12N4O.ClH/c1-6(13)10-3-7-4-11-8(2-9)12-5-7;/h4-5H,2-3,9H2,1H3,(H,10,13);1H |
InChI Key |
AUUQKEUUZABREB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CN=C(N=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















